2-(4-Bromophenyl)-4,5-dihydrooxazole
Overview
Description
Synthesis Analysis
The synthesis of related bromophenyl benzoxazole compounds has been reported through different methods, indicating the chemical versatility and potential for modification of this chemical class. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical investigations, highlighting the molecule's stability and potential for further studies in non-linear optical (NLO) applications (Bhagyasree et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies. These analyses provide insights into the vibrational frequencies, molecular electrostatic potential (MEP), and hyperpolarizability, suggesting the compounds' suitability for NLO studies and indicating a stable molecular structure due to hyper-conjugative interactions and charge delocalization (Zeyrek et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving bromophenyl benzoxazoles, such as the regioselective C-4 bromination of oxazoles, demonstrate the reactivity and potential for further functionalization of these compounds. This specific reaction allows for the synthesis of bromooxazoles, which are useful intermediates for coupling reactions, indicating the compound's versatility in synthetic chemistry (Li et al., 2011).
Physical Properties Analysis
The physical properties of 2-(4-Bromophenyl)-4,5-dihydrooxazole and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis and crystal structure analysis of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate provided valuable information on the compound's solid-state structure, which is essential for predicting its reactivity and stability (He et al., 2011).
Scientific Research Applications
Catalytic Activities : The synthesis and catalytic activities of half-sandwich cycloruthenated complexes, including one derived from 2-(4-Bromophenyl)-4,5-dihydrooxazole, were explored. These complexes exhibited promising catalytic activity in nitroarene reduction, suggesting their potential in catalysis applications (Jia et al., 2016).
Antimicrobial Properties : Various studies have investigated the antimicrobial properties of compounds related to 2-(4-Bromophenyl)-4,5-dihydrooxazole. These include research on benzoxazole derivatives (Bhagyasree et al., 2013), 1,2,3-triazole derivatives (Zhao et al., 2012), and benzoxazole-based anti-inflammatory compounds (Seth et al., 2014).
Synthesis and Structural Studies : Several papers focus on the synthesis and structural analysis of compounds containing the 2-(4-Bromophenyl)-4,5-dihydrooxazole moiety. These studies often involve X-ray diffraction and spectroscopic methods, contributing to a better understanding of these compounds' molecular structures (Jiang et al., 2014).
Pharmacological Potential : The pharmacological potential of various derivatives has been explored, such as in the synthesis and evaluation of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs for antifungal activity (Terzioğlu Klip et al., 2010).
Other Biological Activities : Other studies have examined the bioactivity of thiazolo[3,2-b]-s-triazoles and isomeric thiazolo[2,3-c]-s-triazoles, which can be synthesized starting from derivatives of 2-(4-Bromophenyl)-4,5-dihydrooxazole (Kumar et al., 2007).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing the potential future applications of the compound and the research directions that could be pursued.
properties
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDVYUQCSBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355199 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,5-dihydrooxazole | |
CAS RN |
189120-01-2 | |
Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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